Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Compared to Des-chloro and Des-cyclopropyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.5, which is elevated relative to the des-chloro analog 1-(phenylmethyl)-3-[(6-cyclopropylpyridin-3-yl)methyl]urea (estimated XLogP3-AA ~1.9) and reduced compared to the des-cyclopropyl analog 1-[(4-chlorophenyl)methyl]-3-(pyridin-3-ylmethyl)urea (estimated XLogP3-AA ~2.1) [1]. This intermediate lipophilicity, combined with 2 hydrogen-bond donors and 2 hydrogen-bond acceptors, positions the compound within favorable drug-like chemical space, balancing membrane permeability with aqueous solubility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5; HBD = 2; HBA = 2 |
| Comparator Or Baseline | Des-chloro analog: estimated XLogP3-AA ~1.9; Des-cyclopropyl analog: estimated XLogP3-AA ~2.1 |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. des-chloro analog; ΔXLogP3-AA = +0.4 vs. des-cyclopropyl analog |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and structural estimation for analogs lacking experimental values |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a ΔXLogP3-AA of 0.4–0.6 units can translate to a 2–4 fold difference in partition coefficients, directly impacting cell-based assay performance and in vivo exposure.
- [1] PubChem. (2025). Compound Summary for CID 126851663: 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
